A Comprehensive Technical Guide to (S)-Bromophenylacetic Acid Methyl Ester: Synthesis, Chiral Separation, and Applications in Drug Development
A Comprehensive Technical Guide to (S)-Bromophenylacetic Acid Methyl Ester: Synthesis, Chiral Separation, and Applications in Drug Development
This in-depth technical guide provides a comprehensive overview of (S)-bromophenylacetic acid methyl ester, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This document delves into the core chemical identifiers, physicochemical properties, synthesis methodologies for both the racemic mixture and the targeted (S)-enantiomer, and state-of-the-art analytical techniques for enantiomeric purity assessment. Furthermore, it highlights its critical role as a synthetic intermediate in the pharmaceutical industry.
Core Identifiers and Physicochemical Properties
Methyl α-bromophenylacetate is a chiral ester with the bromine atom attached to the alpha-carbon of the phenylacetate group. The stereochemistry at this carbon is of paramount importance in many of its applications, particularly in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).
The racemic form of methyl α-bromophenylacetate is the most commonly referenced in chemical catalogs.
Table 1: Core Identifiers for Methyl α-Bromophenylacetate
| Identifier | Value | Source(s) |
| Chemical Name | methyl 2-bromo-2-phenylacetate | [1][2] |
| Synonyms | Methyl α-bromophenylacetate, α-Bromophenylacetic acid methyl ester | [3] |
| CAS Number (Racemate) | 3042-81-7 | [1][2][3][4] |
| Molecular Formula | C₉H₉BrO₂ | [1][3] |
| Molecular Weight | 229.07 g/mol | [1][3] |
| InChI Key (Racemate) | NHFBYYMNJUMVOT-UHFFFAOYSA-N | [1] |
| SMILES (Racemate) | COC(=O)C(Br)c1ccccc1 | |
| PubChem CID (Racemate) | 137806 | [5] |
| PubChem CID ((R)-enantiomer) | 6993590 | [6] |
While a specific CAS number for the (S)-enantiomer is not consistently available across all databases, it is typically resolved from the racemic mixture or synthesized stereoselectively.
Table 2: Physicochemical Properties of Racemic Methyl α-Bromophenylacetate
| Property | Value | Source(s) |
| Appearance | Colorless to light orange/yellow clear liquid | [4] |
| Boiling Point | 90-92 °C @ 0.5 mmHg; 113 °C @ 3 mmHg | [1] |
| Density | 1.455 - 1.46 g/mL at 20-25 °C | [1] |
| Refractive Index (n20/D) | 1.553 |
The specific optical rotation is a critical property for the (S)-enantiomer, which distinguishes it from its (R)-counterpart and the racemic mixture. While a definitive value from a primary literature source for the pure (S)-ester was not found in the searches, it is expected to have a specific rotation of equal magnitude but opposite sign to the (R)-enantiomer. The precursor, (S)-2-Bromo-2-phenylacetic acid, is also a known chiral compound[7].
Synthesis and Chiral Resolution
The preparation of enantiomerically pure (S)-bromophenylacetic acid methyl ester is a key challenge and a critical step for its application in stereoselective synthesis. The common strategies involve either the synthesis of the racemic mixture followed by chiral resolution or a direct enantioselective synthesis.
Synthesis of Racemic Methyl α-Bromophenylacetate
Several established methods exist for the synthesis of the racemic compound.
-
Hell-Volhard-Zelinsky (HVZ) Reaction followed by Esterification : This classic method involves the α-bromination of phenylacetic acid using bromine and a catalytic amount of phosphorus tribromide (PBr₃), followed by Fischer esterification with methanol and a strong acid catalyst like sulfuric acid[8].
-
Direct Bromination of Methyl Phenylacetate : This approach involves the direct bromination of methyl phenylacetate at the alpha position.
Chiral Resolution of Racemic Methyl α-Bromophenylacetate
The separation of enantiomers from the racemic mixture is a widely used approach in both laboratory and industrial settings.
-
Preparative Chiral High-Performance Liquid Chromatography (HPLC) : This is a powerful technique for obtaining enantiomerically pure compounds[9]. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for this class of compounds.
-
Enzymatic Kinetic Resolution : This method utilizes enzymes, such as lipases, to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.
-
Classical Resolution via Diastereomeric Salt Formation : This involves reacting the corresponding racemic α-bromophenylacetic acid with a chiral amine to form diastereomeric salts, which can then be separated by crystallization. The separated acid diastereomer is then esterified to yield the desired enantiomerically pure ester.
Figure 1: General strategies for the chiral resolution of racemic methyl α-bromophenylacetate.
Analytical Methods for Enantiomeric Purity Determination
The assessment of enantiomeric excess (ee) is crucial to ensure the quality and efficacy of the chiral product.
-
Chiral High-Performance Liquid Chromatography (HPLC) : This is the gold standard for determining enantiomeric purity. Analytical scale chiral columns, often packed with polysaccharide-based CSPs, can achieve baseline separation of the enantiomers, allowing for accurate quantification of each[9][10].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents : In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers, which can often be distinguished by their different chemical shifts in the ¹H or ¹³C NMR spectra.
Applications in Drug Development
(S)-Bromophenylacetic acid methyl ester is a valuable chiral building block in the synthesis of several pharmaceuticals. Its bifunctional nature, possessing both an electrophilic center at the bromine-bearing carbon and an ester group, allows for a variety of synthetic transformations.
A prominent example of its application is in the synthesis of the antiplatelet drug, (S)-clopidogrel (Plavix®)[11][12][13]. In the synthesis of clopidogrel, the (S)-enantiomer of a related α-bromo (2-chloro)phenylacetic acid methyl ester is a key intermediate. This intermediate undergoes a nucleophilic substitution reaction with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine to form the final clopidogrel molecule[11][14]. The stereochemistry at the α-carbon is crucial for the drug's therapeutic activity, with the (S)-enantiomer being the active form[13].
Figure 2: Simplified reaction scheme for the synthesis of (S)-clopidogrel.
Beyond clopidogrel, this chiral synthon and its analogs are utilized in the preparation of other biologically active molecules, including selective serotonin reuptake inhibitors (SSRIs)[4]. It also finds application as an initiator in atom transfer radical polymerization (ATRP).
Experimental Protocols
Protocol for Racemic Synthesis: Bromination of Methyl Phenylacetate
Disclaimer: This protocol is for informational purposes only and should be carried out by qualified personnel in a properly equipped chemical laboratory with appropriate safety precautions.
Materials:
-
Methyl phenylacetate
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or AIBN (initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl phenylacetate in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude racemic methyl α-bromophenylacetate.
-
The crude product can be purified by vacuum distillation.
Protocol for Chiral HPLC Analysis
Disclaimer: This is a general protocol and may require optimization based on the specific instrument and column used.
Instrumentation and Consumables:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a polysaccharide-based column like CHIRALPAK® or CHIRALCEL®)
-
HPLC-grade solvents (e.g., n-hexane, isopropanol)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined experimentally. Degas the mobile phase before use.
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the racemic methyl α-bromophenylacetate in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Data Analysis: The two enantiomers should elute at different retention times. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Safety Information
Methyl α-bromophenylacetate is a corrosive and lachrymatory compound. It can cause severe skin burns and eye damage[5]. It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.
Conclusion
(S)-Bromophenylacetic acid methyl ester is a valuable and versatile chiral building block in modern organic synthesis, with significant applications in the pharmaceutical industry. A thorough understanding of its synthesis, chiral resolution, and analytical characterization is essential for its effective use in the development of enantiomerically pure drugs. The methodologies and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important chiral intermediate.
References
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QuickCompany. An Improved Process For Preparation Of (+) S Clopidogrel Bisulphate. [Link]
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Patsnap Eureka. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method. [Link]
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PubMed. Developments in the Synthesis of the Antiplatelet and Antithrombotic Drug (S)-clopidogrel. [Link]
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Der Pharma Chemica. An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. [Link]
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The Pherobase. The Pherobase NMR: Methyl 2-phenylacetate. [Link]
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